molecular formula C14H19NO2 B5257210 N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide

N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide

Cat. No.: B5257210
M. Wt: 233.31 g/mol
InChI Key: AVSMEBRTAXMLQK-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of an oxolane ring and a phenylacetamide group

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(13-8-5-9-17-13)15-14(16)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSMEBRTAXMLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with oxirane in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylamine to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions are usually performed under an inert atmosphere.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents. The conditions vary depending on the specific reaction.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are the reduced forms of the compound.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxolan-2-yl)ethyl]-2-(2-propan-2-ylphenoxy)acetamide
  • N-[1-(oxolan-2-yl)ethyl]cyclooctanamine
  • N-[1-(oxolan-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide

Uniqueness

N-[1-(oxolan-2-yl)ethyl]-2-phenylacetamide is unique due to its specific structural features, such as the presence of both an oxolane ring and a phenylacetamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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